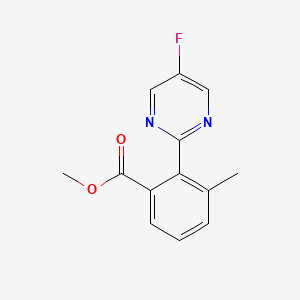
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a methylbenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate typically involves the reaction of 5-fluoropyrimidine with 3-methylbenzoic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 3-methyl-5-fluoropyrimidine-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel agrochemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction disrupts cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(5-fluoropyrimidin-2-yl)acetate
- Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
- Methyl 2-(5-fluoropyrimidin-2-yl)butanoate
Uniqueness
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate stands out due to its unique combination of a fluoropyrimidine moiety and a methylbenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C13H11FN2O2 |
|---|---|
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-3-5-10(13(17)18-2)11(8)12-15-6-9(14)7-16-12/h3-7H,1-2H3 |
Clé InChI |
ZTYQOUFNHUKJOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC)C2=NC=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
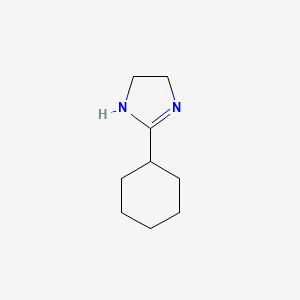

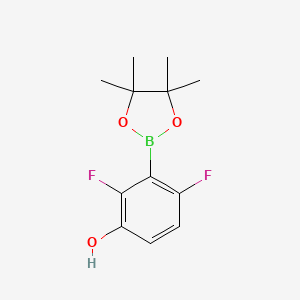
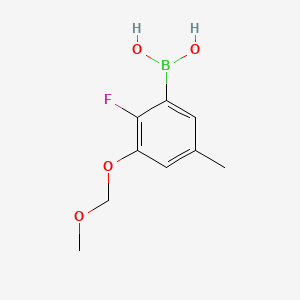

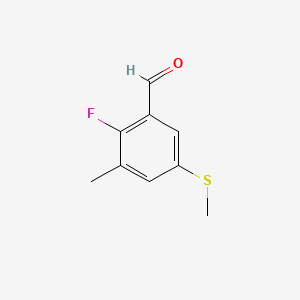


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)



![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
